3-Chloro-2-mercaptobenzonitrile
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Overview
Description
3-Chloro-2-mercaptobenzonitrile is an organic compound with the molecular formula C7H4ClNS It is a derivative of benzonitrile, featuring a chlorine atom and a mercapto group (–SH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-mercaptobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with thiourea in the presence of a base, such as sodium hydroxide, to introduce the mercapto group . Another method includes the use of 3-chlorobenzaldehyde, which is first converted to its aldoxime form and then dehydrated to yield the desired nitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-mercaptobenzonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfonic acids, disulfides.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-mercaptobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 3-chloro-2-mercaptobenzonitrile exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also interact with enzymes and other biomolecules, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzonitrile: Lacks the mercapto group, making it less reactive in certain chemical reactions.
2-Chloro-3-mercaptobenzonitrile: An isomer with different positioning of the chlorine and mercapto groups, leading to variations in reactivity and applications.
Uniqueness
3-Chloro-2-mercaptobenzonitrile is unique due to the presence of both a chlorine atom and a mercapto group on the benzene ring.
Properties
IUPAC Name |
3-chloro-2-sulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBDWZBNGLESRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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